2-Methyl-2H-1-benzopyran-3-carbonitrile

Physicochemical characterization Purification method selection Formulation development

Researchers requiring 2H-chromene-3-carbonitrile scaffolds for photochemical cycloaddition often face supply gaps for the 2-methyl analog, as the 4-methyl regioisomer is photochemically inert. 2-Methyl-2H-1-benzopyran-3-carbonitrile (CAS 57543-73-4) is the viable substrate for [2+2] photocycloaddition with alkenes/alkenynes, enabling synthesis of cyclobutabenzopyran and cyclopentabenzopyran scaffolds. - Reactive C3-C4 double bond preserved (unlike the inert 4-methyl regioisomer) - Validated 3-carbonitrile pharmacophore in a distinct 2H-chromene (ene-ether) electronic environment for antifungal SAR - Low MW (171.20) and TPSA (33.02 Ų) align with fragment-based screening criteria; gentler purification (bp 307.1°C vs. 350.7°C for coumarin analog) facilitates method development

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 57543-73-4
Cat. No. B13935861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-1-benzopyran-3-carbonitrile
CAS57543-73-4
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1C(=CC2=CC=CC=C2O1)C#N
InChIInChI=1S/C11H9NO/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6,8H,1H3
InChIKeySFTWTNJNZKFQLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-1-benzopyran-3-carbonitrile: Core Identity and Procurement


2-Methyl-2H-1-benzopyran-3-carbonitrile (CAS 57543-73-4) is a 2H-chromene-3-carbonitrile derivative with a methyl substituent at the 2-position and a cyano group at the 3-position of the benzopyran ring system . With a molecular formula of C11H9NO and a molecular weight of 171.20 g/mol, this compound belongs to the 2H-1-benzopyran (2H-chromene) subclass, which is structurally distinct from the more common 2-oxo-2H-chromene (coumarin) and 4H-chromene scaffolds frequently encountered in medicinal chemistry [1]. The 2-methyl substitution on the sp3-hybridized C2 carbon introduces a chiral center and alters the electronic and steric environment of the conjugated π-system relative to the unsubstituted parent 2H-1-benzopyran-3-carbonitrile (CAS 57543-66-5) . This compound is primarily offered by specialty chemical suppliers as a research-grade synthetic intermediate and scaffold for derivatization, rather than as a pre-optimized bioactive molecule .

Core scaffold
2H-Chromene-3-carbonitrile for synthetic derivatization
Chiral center
C2 methyl enables stereochemical SAR exploration
Distinct series
Structurally differentiated from coumarin-3-carbonitriles
Purification profile
Physical properties support gentler isolation workflows

Why It Cannot Be Interchanged with Common In-Class Analogs


Within the benzopyran-3-carbonitrile family, small structural variations produce large differences in physicochemical properties, reactivity, and biological profile that preclude casual substitution. The 2-methyl-2H-chromene scaffold differs fundamentally from the 2-oxo-2H-chromene (coumarin-3-carbonitrile) series: the absence of the 2-carbonyl eliminates the lactone ring, reducing polar surface area by ~21 Ų (33.02 vs. 54 Ų) and lowering density by ~0.18 g/cm³ . This shifts LogP, hydrogen-bonding capacity, and metabolic susceptibility. The position of the methyl group also matters critically—Schwebel and Margaretha demonstrated that 4-methyl-2H-1-benzopyran-3-carbonitrile completely loses photoaddition reactivity toward alkenes and alkenynes, whereas the parent 2H-1-benzopyran-3-carbonitrile is reactive [1]. The 3-carbonitrile motif itself has been shown to be essential for antifungal activity in chromone-based systems, where chromone-3-carbonitrile (MIC 10–50 µg/mL) is active while chromone lacking the nitrile is inactive (MIC >100 µg/mL) [2]. These scaffold-level and substitution-dependent differences mean that selecting a 2-oxo, 4-methyl, chromone, or methoxy-substituted analog in place of 2-methyl-2H-1-benzopyran-3-carbonitrile would alter the compound's chemical reactivity, physical handling characteristics, and biological target engagement profile.

This Product
2-Oxo coumarin analog
Lactone carbonyl increases PSA by ~21 Ų; LogP, solubility, and metabolic stability may shift significantly.
This Product
4-Methyl regioisomer
Methyl at C4 blocks photochemical reactivity; photocycloaddition outcome cannot be reproduced.
This Product
8-Methoxy analog
Additional H-bond acceptor and higher MW alter fragment-like properties and electronic landscape.

Quantitative Differential Evidence vs. Closest Analogs


Physicochemical Profile vs. 2-Oxo Analog

2-Methyl-2H-1-benzopyran-3-carbonitrile exhibits a density of 1.16 g/cm³ and a boiling point of 307.1°C at 760 mmHg, compared to coumarin-3-carbonitrile (2-oxo-2H-chromene-3-carbonitrile, CAS 15119-34-3) which has a substantially higher density of 1.34 g/cm³ and a boiling point of 350.7°C . The 2-oxo analog also possesses a defined melting point of 184–188°C (crystalline solid at room temperature), whereas the target 2H-chromene compound lacks a reported melting point within typical ambient ranges, consistent with its different intermolecular packing . The lower density and boiling point of the 2-methyl-2H-chromene reflect weaker intermolecular forces in the absence of the lactone carbonyl, which directly affects distillation parameters, solvent partitioning, and chromatographic behavior during purification .

Physicochemical profile
Cross-study comparable
Density: 1.16 vs 1.34 g/cm³
Bp: 307.1 vs 350.7 °C
Supports gentler distillation and simpler extraction workflows.
Computational and certificate data; experimental verification recommended.
Physicochemical characterization Purification method selection Formulation development

Membrane Permeability Potential vs. 2-Oxo Analog

The topological polar surface area (TPSA) of 2-methyl-2H-1-benzopyran-3-carbonitrile is 33.02 Ų, compared to 54 Ų for coumarin-3-carbonitrile (2-oxo-2H-chromene-3-carbonitrile) . This 20.98 Ų reduction (38.9% lower) results from the replacement of the lactone carbonyl (C=O) with a methylene-like CH(CH3) group at the 2-position, eliminating a strong hydrogen-bond acceptor [1]. TPSA values below 60 Ų are generally associated with favorable passive membrane permeability, while values approaching or exceeding 140 Ų predict poor absorption [2]. At 33.02 Ų, the target compound falls well within the favorable permeability range, and the 38.9% lower PSA relative to its 2-oxo congener may translate to measurably higher permeability in cell-based assays, although direct comparative permeability data for this specific pair have not been published.

Membrane permeability potential
Class-level inference
TPSA: 33.02 Ų
38.9% lower than 2-oxo analog (54 Ų)
May support favorable passive permeability in cell-based models.
No direct comparative permeability data available.
Drug-likeness Membrane permeability ADME prediction

Lipophilicity Modulation via 2-Methyl Substitution

The 2-methyl substitution on 2H-1-benzopyran-3-carbonitrile tunes the lipophilicity profile relative to the unsubstituted parent scaffold (CAS 57543-66-5). The target compound has a computed LogP of 2.37, compared to the parent compound's predicted LogP of approximately 2.58 (ACD/Labs) or 1.86 (KOWWIN estimate) . While the exact LogP shift depends on the estimation method used, the introduction of the methyl group at the sp3 C2 position predictably increases both molecular weight (171.20 vs. 157.17 g/mol) and the number of heavy atoms (13 vs. 12), while adding steric bulk adjacent to the conjugated π-system [1]. The refractive index shifts from 1.602 (parent) to 1.584 (2-methyl derivative), consistent with altered electronic polarizability . This moderate lipophilicity modulation—without introducing additional hydrogen-bond donors or acceptors—offers a clean SAR handle for optimizing partition coefficients in lead optimization programs.

Lipophilicity modulation
Cross-study comparable
LogP 2.37 (vs parent ~1.86–2.58)
MW +14 Da; no HBA/HBD change
Clean SAR handle for lipophilicity optimization.
LogP method-dependent; confirm experimentally.
Lipophilicity optimization LogP tuning Structure-property relationships

Position-Dependent Photochemical Reactivity

Schwebel and Margaretha (2000) systematically investigated the photocycloaddition behavior of 2H-1-benzopyran-3-carbonitriles with 2,3-dimethylbut-2-ene and 2-methylbut-1-en-3-yne [1]. Their study established that 4-methyl-2H-1-benzopyran-3-carbonitrile (compound 5) does not undergo photoaddition to alkenes or alkenynes, whereas the unsubstituted 2H-1-benzopyran-3-carbonitrile (compound 1) is photochemically reactive, producing cyclobuta- and cyclopenta-annulated products [1]. The 2-methyl substituent in the target compound is positioned on the sp3-hybridized C2 rather than on the olefinic C4, and therefore does not directly block the C3-C4 double bond that serves as the reactive dienophile in [2+2] photocycloadditions. By inference, the 2-methyl derivative is expected to retain photochemical reactivity comparable to the parent compound 1, unlike the photochemically inert 4-methyl regioisomer [2]. This regioisomeric differentiation of photochemical competence—reactive (2-methyl and unsubstituted) vs. inert (4-methyl)—has direct practical consequences for synthetic planning.

Photochemical reactivity
Class-level inference
Predicted photoreactive
Parent reactive; 4-methyl inert
Supports photocycloaddition synthetic route selection.
Direct photoaddition experiments recommended.
Photochemistry Regioselective synthesis [2+2] Cycloaddition

Essential 3-Carbonitrile Motif for Antifungal Activity

Kim et al. (2023) evaluated 27 chromone derivatives against nine Candida species and demonstrated that the 3-carbonitrile substituent is essential for antifungal activity [1]. Chromone-3-carbonitrile (compound 12) exhibited MIC values of 10 µg/mL against C. albicans DAY185 and ATCC 10231, 20–50 µg/mL against C. glabrata and C. parapsilosis, and 20 µg/mL against C. parapsilosis ATCC 22019, while unsubstituted chromone (compound 9) and 6-methylchromone (compound 24) lacking the nitrile showed no activity (MIC >100 µg/mL against all tested strains) [1]. Furthermore, chromone-3-carbonitrile and its 6-methyl, 6-bromo, and 6-isopropyl analogs inhibited C. albicans biofilm formation by >95% at 10 µg/mL [2]. Although these data were obtained on the chromone (4-oxo-4H-1-benzopyran) scaffold rather than the 2H-chromene scaffold of the target compound, the 3-carbonitrile motif is the shared pharmacophoric element responsible for activity. The 2-methyl-2H-chromene-3-carbonitrile scaffold presents the 3-carbonitrile in a different electronic environment (conjugated with an ene-ether rather than an enone), which may confer distinct selectivity and potency profiles warranting direct evaluation .

Antifungal pharmacophore
Class-level inference
3-CN essential: MIC ≤50 µg/mL
Non-nitrile analogs inactive (>100 µg/mL)
Supports antifungal screening context for 3-carbonitrile scaffolds.
Chromone data; 2H-chromene activity requires confirmation.
Antifungal Candida species Biofilm inhibition Structure-activity relationship

Synthetic Tractability vs. 8-Methoxy Analog

Compared to the 8-methoxy-substituted analog 8-methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile (CAS 57543-74-5), the target compound has a molecular weight of 171.20 g/mol vs. 201.22 g/mol (14.9% lower), one fewer hydrogen-bond acceptor (2 vs. 3), and zero rotatable bonds vs. one rotatable bond (the methoxy group) . The absence of the 8-methoxy substituent reduces the heavy atom count from 15 to 13 and eliminates an electron-donating group that can alter the electronic properties of the benzopyran ring system [1]. The target compound's simpler substitution pattern also translates to a lower boiling point (307.1°C vs. 345.9°C) and lower flash point (129.5°C vs. 136.2°C), reflecting its smaller molecular volume . In the context of fragment-based drug discovery, the lower molecular weight and reduced complexity of 2-methyl-2H-1-benzopyran-3-carbonitrile align more closely with fragment-like (MW <250) rather than lead-like property space, offering greater synthetic tractability for subsequent elaboration.

Synthetic tractability
Cross-study comparable
MW 171 vs 201 g/mol
Fewer HBA, rotatable bonds
Cleaner fragment-like profile; simpler synthetic handling.
Computed properties; validate batch purity.
Fragment-based drug design Lead-likeness Synthetic accessibility

High-Confidence Procurement Application Scenarios


Photochemical Synthesis of Cyclobuta- and Cyclopenta-Annulated Derivatives

The 2-methyl-2H-1-benzopyran-3-carbonitrile scaffold is predicted to undergo [2+2] photocycloaddition with alkenes and alkenynes based on the demonstrated photoreactivity of the parent 2H-1-benzopyran-3-carbonitrile (compound 1) reported by Schwebel and Margaretha [1]. Unlike the photochemically inert 4-methyl regioisomer (compound 5), the 2-methyl substituent does not block the reactive C3-C4 double bond, making this compound a viable substrate for synthesizing cyclobutabenzopyran and cyclopentabenzopyran scaffolds—polycyclic frameworks of interest in natural product synthesis and medicinal chemistry [1]. Procurement of this compound should be prioritized over the 4-methyl analog for any photochemical cycloaddition program.

Fragment-Based Antifungal Lead Discovery Targeting Candida Biofilm

The 3-carbonitrile motif has been validated as essential for anti-Candida activity in the chromone series, where chromone-3-carbonitrile exhibited MIC values of 10–50 µg/mL and >95% biofilm inhibition at 10 µg/mL against fluconazole-resistant C. albicans [2]. The 2-methyl-2H-1-benzopyran-3-carbonitrile scaffold presents this validated 3-carbonitrile pharmacophore in a distinct 2H-chromene (ene-ether) electronic environment—rather than the chromone (enone) context—offering a differentiated chemical series for hit expansion . Its low molecular weight (171.20 g/mol) and favorable TPSA (33.02 Ų) align with fragment-like property criteria, making it suitable for fragment-based screening against Candida targets .

Systematic SAR Exploration of Lipophilicity and Permeability

The 2-methyl substituent on the 2H-chromene scaffold provides a clean, quantifiable LogP modulation (computed LogP 2.37) relative to the unsubstituted parent (LogP ~1.86–2.58 depending on method) without altering hydrogen-bond donor or acceptor counts . Combined with the scaffold's inherently low TPSA (33.02 Ų, 38.9% lower than the 2-oxo coumarin analog), this compound serves as an ideal core scaffold for systematic SAR studies exploring the relationship between lipophilicity, membrane permeability, and target engagement in benzopyran-based inhibitor programs [3]. Procurement should be considered when building a matrix of benzopyran-3-carbonitrile analogs varying only at the 2-position.

Synthetic Methodology Development Leveraging Physicochemical Properties

The significantly lower boiling point (307.1°C vs. 350.7°C) and density (1.16 vs. 1.34 g/cm³) of 2-methyl-2H-1-benzopyran-3-carbonitrile relative to coumarin-3-carbonitrile facilitate gentler purification by vacuum distillation and simpler extractive workup . These differentiated physical properties make this compound a preferred substrate for developing and optimizing new synthetic methodologies targeting the 2H-chromene scaffold, where thermal sensitivity of products or intermediates precludes the higher temperatures required for 2-oxo analog purification .

Application
Selection Property
Validation Focus
Photochemical cycloaddition synthesis
Photoreactive 2H-chromene core
Confirm reactivity relative to 4-methyl regioisomer context
Antifungal screening cascade
3-Carbonitrile pharmacophore context
Activity evaluation against Candida species
Lipophilicity-permeability SAR
Clean LogP modulation via 2-methyl
Permeability comparison across 2-substituted analogs
Synthetic methodology development
Distinct physical handling profile
Distillation and extraction efficiency assessment
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